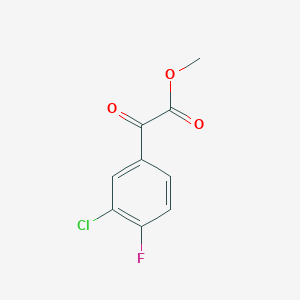

Methyl 3-chloro-4-fluorobenzoylformate

Beschreibung

Methyl 3-chloro-4-fluorobenzoylformate is an organic ester compound featuring a benzoylformate backbone substituted with chlorine and fluorine atoms at the 3- and 4-positions of the aromatic ring, respectively, and a methyl ester group. The ethyl analog has a molecular formula of C₁₀H₈ClFO₃, a molecular weight of ~230.62 g/mol, and is stored as a liquid under dry, room-temperature conditions . By analogy, the methyl variant likely shares similar reactivity patterns, such as susceptibility to hydrolysis or nucleophilic substitution at the ester group, though steric and electronic differences due to the smaller methyl group may alter its physicochemical behavior.

Eigenschaften

IUPAC Name |

methyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHURHNOLVASTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-4-fluorobenzoylformate may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group in the benzoylformate can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

Methyl 3-chloro-4-fluorobenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 3-chloro-4-fluorobenzoylformate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Methyl 3-chloro-4-fluorobenzoylformate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Aromatic Ring) | Ester Group | Physical State | Purity |

|---|---|---|---|---|---|---|

| Methyl 3-chloro-4-fluorobenzoylformate | C₁₀H₈ClFO₃ | ~216.6* (estimated) | 3-Cl, 4-F | Methyl | Not reported | Not reported |

| Ethyl 3-chloro-4-fluorobenzoylformate | C₁₀H₈ClFO₃ | 230.62 | 3-Cl, 4-F | Ethyl | Liquid | 96% |

| Ethyl 3-fluoro-4-methylbenzoylformate | C₁₁H₁₁FO₃ | 210.20 | 3-F, 4-CH₃ | Ethyl | Not reported | ≥95% |

| Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate | C₁₀H₈ClFO₃ | 230.01 | 5-Cl, 2-F (positional isomer) | Methyl | Not reported | Not reported |

*Estimated based on ethyl analog’s molecular weight minus 14 g/mol (ethyl to methyl substitution).

Key Observations :

- Ester Group Influence : The methyl ester group in the target compound may confer lower molecular weight and possibly higher volatility compared to its ethyl analog .

- Positional Isomerism: Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate shares the same molecular formula as Ethyl 3-chloro-4-fluorobenzoylformate but differs in substituent positioning, which could significantly alter biological activity or synthetic utility .

Biologische Aktivität

Methyl 3-chloro-4-fluorobenzoylformate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its role as a tyrosinase inhibitor, which has implications in skin pigmentation disorders and neurodegenerative diseases.

Chemical Structure and Properties

Methyl 3-chloro-4-fluorobenzoylformate is characterized by the following structural features:

- Molecular Formula : C9H8ClF O3

- Molecular Weight : Approximately 220.61 g/mol

- IUPAC Name : Methyl 3-chloro-4-fluorobenzoate

This compound contains a chlorinated and fluorinated aromatic ring, which is crucial for its biological activity.

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is an enzyme that catalyzes the production of melanin and is implicated in various skin disorders, including hyperpigmentation and melanoma. Methyl 3-chloro-4-fluorobenzoylformate has been evaluated for its inhibitory effects on tyrosinase activity.

Research Findings :

Recent studies have demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl motif exhibit significant inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). The presence of both chlorine and fluorine atoms enhances binding affinity and inhibitory potency.

Table 1: IC50 Values of Methyl 3-Chloro-4-Fluorobenzoylformate and Related Compounds

| Compound | IC50 (μM) |

|---|---|

| Methyl 3-Chloro-4-Fluorobenzoylformate | TBD |

| Kojic Acid (Reference) | 17.76 ± 0.18 |

| Other Analogues | Various |

The IC50 value indicates the concentration required to inhibit 50% of enzyme activity, with lower values suggesting higher potency.

Docking studies have elucidated the interaction between methyl 3-chloro-4-fluorobenzoylformate and the active site of tyrosinase. The fluorine atom forms halogen bonds with key residues, enhancing binding stability. Additionally, the chlorinated aromatic ring participates in hydrophobic interactions, critical for effective inhibition.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the inhibitory effects of methyl 3-chloro-4-fluorobenzoylformate on tyrosinase activity. Results indicated that modifications to the aromatic ring structure significantly influenced inhibitory potency.

- Comparative Analysis : In comparison with traditional inhibitors like kojic acid, methyl 3-chloro-4-fluorobenzoylformate demonstrated improved activity, suggesting its potential as a therapeutic agent in treating pigmentation disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.